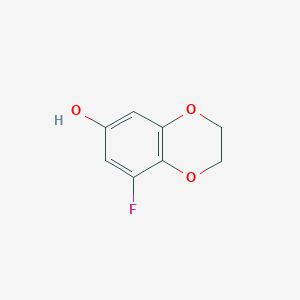
2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that features a difluoroethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine typically involves the reaction of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature overnight and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The imidazole ring plays a crucial role in stabilizing the compound’s interactions with its targets, thereby modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one: This compound is structurally similar but lacks the amine group, which affects its reactivity and applications.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine is unique due to the presence of both the difluoroethyl and amine groups, which confer specific reactivity and potential applications not shared by its analogs. This combination of functional groups makes it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
1697295-22-9 |
|---|---|
Formule moléculaire |
C6H9F2N3 |
Poids moléculaire |
161.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



